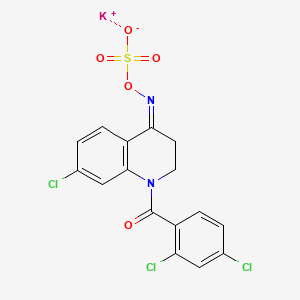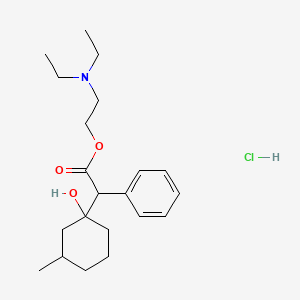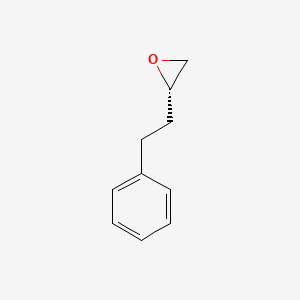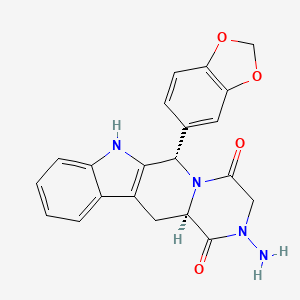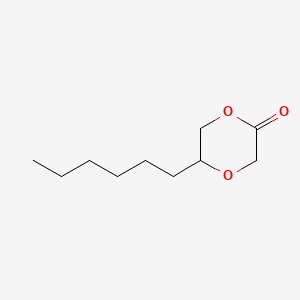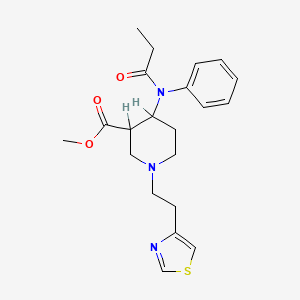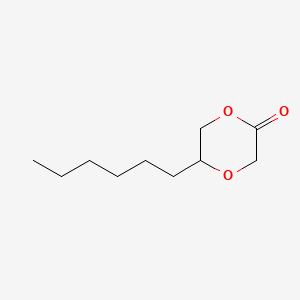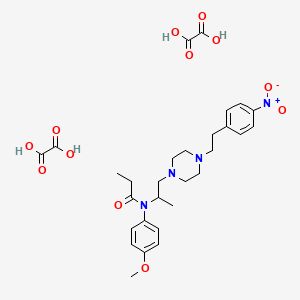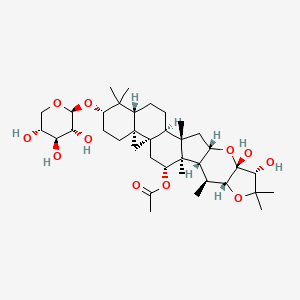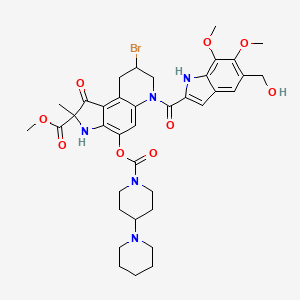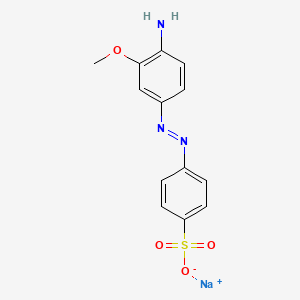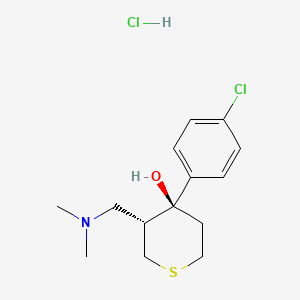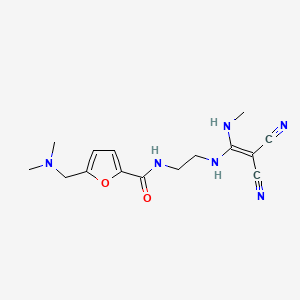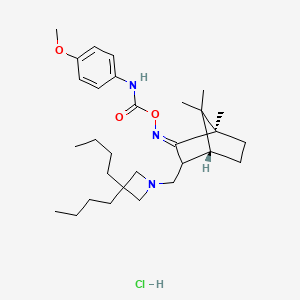
d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride involves multiple steps. The initial step typically includes the formation of the azetidine ring, followed by the introduction of the camphor moiety. The final step involves the formation of the oxime and its subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate
- Ethyl 3-(1-azetidinyl)propionate
Uniqueness
d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis.
Properties
CAS No. |
97670-17-2 |
|---|---|
Molecular Formula |
C30H48ClN3O3 |
Molecular Weight |
534.2 g/mol |
IUPAC Name |
[(Z)-[(1R,4R)-3-[(3,3-dibutylazetidin-1-yl)methyl]-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C30H47N3O3.ClH/c1-7-9-16-30(17-10-8-2)20-33(21-30)19-24-25-15-18-29(5,28(25,3)4)26(24)32-36-27(34)31-22-11-13-23(35-6)14-12-22;/h11-14,24-25H,7-10,15-21H2,1-6H3,(H,31,34);1H/b32-26-;/t24?,25-,29+;/m1./s1 |
InChI Key |
JQBBNMSVTXKVQX-KBEKFUMUSA-N |
Isomeric SMILES |
CCCCC1(CN(C1)CC\2[C@H]3CC[C@@](/C2=N\OC(=O)NC4=CC=C(C=C4)OC)(C3(C)C)C)CCCC.Cl |
Canonical SMILES |
CCCCC1(CN(C1)CC2C3CCC(C2=NOC(=O)NC4=CC=C(C=C4)OC)(C3(C)C)C)CCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


